molecular formula C19H32N2O2 B8203730 (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B8203730
M. Wt: 320.5 g/mol
InChI Key: WGMVBTAYSGCATC-KBPBESRZSA-N
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Description

This compound is a chiral bis(oxazoline) ligand with a cyclopentane-1,1-diyl backbone and tert-butyl substituents at the 4-positions of the oxazoline rings. Its molecular formula is C₁₉H₃₂N₂O₂ (molecular weight: 320.47 g/mol), and it is widely used in asymmetric catalysis due to its rigid, stereodefined structure . The tert-butyl groups enhance steric bulk, influencing substrate binding and enantioselectivity in transition-metal-catalyzed reactions . Storage conditions typically involve inert atmospheres at 2–8°C to preserve stability .

Properties

IUPAC Name

(4R)-4-tert-butyl-2-[1-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-17(2,3)13-11-22-15(20-13)19(9-7-8-10-19)16-21-14(12-23-16)18(4,5)6/h13-14H,7-12H2,1-6H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMVBTAYSGCATC-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2(CCCC2)C3=N[C@@H](CO3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cyclopentane Core: The cyclopentane core can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Oxazole Rings: The oxazole rings are introduced through cyclization reactions involving amino alcohols and carboxylic acids under dehydrating conditions.

    Chiral Resolution: The (4R,4’R) configuration is achieved through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole rings.

    Reduction: Reduction reactions can target the oxazole rings or the cyclopentane core.

    Substitution: Substitution reactions can occur at the tert-butyl groups or the oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce cyclopentane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral properties.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

Biology

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activity and protein interactions.

Medicine

    Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The specific pathways involved depend on the application, whether in catalysis, biological studies, or drug development.

Comparison with Similar Compounds

Structural Variations in Cyclic Linkers

Bis(oxazoline) ligands differ primarily in their cyclic linker size and substituents. Key analogs include:

Compound Name Cyclic Linker Substituents Molecular Weight (g/mol) Key Applications/Properties
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Cyclopentane tert-butyl 320.47 Asymmetric fluorination, C–H activation; high steric demand
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Cyclopropane tert-butyl 306.44 Enhanced rigidity; used in Cu-catalyzed alkynylation (e.g., Ethynylbenziodazolone reactions)
(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Cyclobutane tert-butyl 306.44 Intermediate ring size balances flexibility and steric effects; limited catalytic data
(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Cyclohexane tert-butyl 334.50 Larger linker increases conformational flexibility; less common in high-selectivity systems
(4R,4'R,5S,5'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Cyclopropane Phenyl 526.62 High enantioselectivity (e.g., [α]D²⁰ = +163.9) in asymmetric fluorination

Key Observations :

  • Cyclopentane vs. Cyclopropane : Smaller linkers (e.g., cyclopropane) increase rigidity and π-backbonding in metal complexes, favoring reactions like fluorination . Cyclopentane derivatives offer moderate flexibility, suitable for bulkier substrates .
  • Substituent Effects : tert-butyl groups improve steric shielding compared to phenyl or benzyl substituents, reducing side reactions in catalytic cycles .

Catalytic Performance

  • Enantioselectivity : The diphenyl-cyclopropane analog demonstrated superior enantioselectivity ([α]D²⁰ = +163.9) in fluorination reactions, attributed to its planar chiral geometry .
  • Steric vs. Electronic Effects : tert-butyl-substituted ligands excel in reactions requiring steric control (e.g., C–H activation), while phenyl-substituted variants favor π-π interactions in aromatic systems .

Physical Properties and Stability

  • Solubility: tert-butyl groups improve solubility in nonpolar solvents (e.g., CHCl₃), whereas phenyl derivatives require polar aprotic solvents .
  • Stability : Cyclopropane-linked ligands exhibit higher thermal stability due to ring strain, while cyclopentane analogs are more prone to oxidative degradation .

Biological Activity

The compound (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H32N2O2
  • Molecular Weight : 320.48 g/mol
  • CAS Number : 2828431-98-5
  • Purity : 97%
  • IUPAC Name : (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

The structure features two oxazole rings linked by a cyclopentane moiety, with tert-butyl groups that enhance steric bulk and potentially influence biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) exhibit significant anticancer activities. For example:

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated a dose-dependent reduction in cell viability in lines such as SKM28 and others .
Cell LineIC50 (µM)Reference
SKM2810
A54915
MCF720

The proposed mechanism of action includes:

  • Inhibition of CDC42 GTPases : This compound may interfere with the CDC42 signaling pathway critical for tumor growth and angiogenesis .
  • Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: In Vitro Characterization

A study published in Nature examined the effects of (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) on various cancer cell lines. The findings highlighted its potential as an anticancer agent with minimal toxicity to normal cells.

Study 2: Pharmacokinetics and Bioavailability

Research conducted on the pharmacokinetics of this compound revealed favorable absorption characteristics and a half-life suitable for therapeutic applications. The compound was found to have good solubility in biological fluids, enhancing its bioavailability.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Properties
Compound AC23H24N2O2Anticancer activity
Compound BC19H32N2O2Antimicrobial effects
Compound CC17H28N2O2Neuroprotective effects

The unique bicyclic structure of (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) differentiates it from other oxazole-containing compounds by potentially enhancing its biological interactions due to steric effects from the tert-butyl groups.

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